N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole moiety and a thiazolyl acetamide group, which are linked through a chlorobenzyl thioether bridge. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring is formed by the reaction of α-haloketones with thiourea or thioamides.
Thioether Linkage Formation: The chlorobenzyl thioether bridge is introduced by reacting 3-chlorobenzyl chloride with a thiol derivative of the thiazole ring.
Acetamide Group Introduction: Finally, the acetamide group is introduced through the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Receptors: Interact with cell surface receptors, leading to altered cellular signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide: Similar structure but with a different position of the chlorine atom on the benzyl ring.
N-(benzo[d]thiazol-2-yl)-2-(2-((3-bromobenzyl)thio)thiazol-4-yl)acetamide: Bromine atom instead of chlorine, leading to different reactivity and biological activity.
N-(benzo[d]thiazol-2-yl)-2-(2-((3-methylbenzyl)thio)thiazol-4-yl)acetamide: Methyl group instead of chlorine, affecting the compound’s lipophilicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS3/c20-13-5-3-4-12(8-13)10-25-19-21-14(11-26-19)9-17(24)23-18-22-15-6-1-2-7-16(15)27-18/h1-8,11H,9-10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJKCFYUWWUGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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